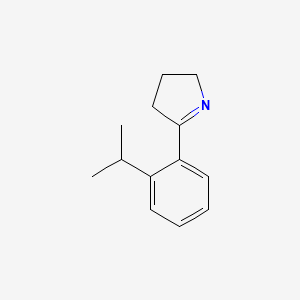

5-(2-isopropylphenyl)-3,4-dihydro-2H-pyrrole

Description

Properties

IUPAC Name |

5-(2-propan-2-ylphenyl)-3,4-dihydro-2H-pyrrole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N/c1-10(2)11-6-3-4-7-12(11)13-8-5-9-14-13/h3-4,6-7,10H,5,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVRAUWUKWFFHKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1C2=NCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301229965 | |

| Record name | 3,4-Dihydro-5-[2-(1-methylethyl)phenyl]-2H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301229965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343774-39-0 | |

| Record name | 3,4-Dihydro-5-[2-(1-methylethyl)phenyl]-2H-pyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=343774-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydro-5-[2-(1-methylethyl)phenyl]-2H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301229965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-isopropylphenyl)-3,4-dihydro-2H-pyrrole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 2-isopropylbenzaldehyde and an amine, followed by cyclization, can yield the desired pyrrole compound. The reaction conditions typically involve the use of a catalyst, such as an acid or base, and may require heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-(2-isopropylphenyl)-3,4-dihydro-2H-pyrrole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while reduction can produce various hydrogenated derivatives.

Scientific Research Applications

5-(2-isopropylphenyl)-3,4-dihydro-2H-pyrrole has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.

Medicine: Research may explore its potential as a pharmaceutical intermediate or active compound.

Industry: It can be used in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(2-isopropylphenyl)-3,4-dihydro-2H-pyrrole involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially modulating their activity. The pathways involved may include signal transduction or metabolic processes, depending on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

The 2-isopropylphenyl group in the target compound is an electron-donating, bulky substituent. This contrasts with derivatives bearing:

- Electron-withdrawing groups :

- 5-(2-Fluorophenyl)-3,4-dihydro-2H-pyrrole (): The fluorine atom increases electrophilicity, enhancing reactivity in acid-catalyzed reactions (e.g., 43.6% yield in HCl-mediated synthesis).

- 5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole (): Chlorine’s inductive effect may stabilize intermediates, though steric hindrance reduces yield (41%) compared to smaller substituents.

- Electron-donating groups :

The 2-isopropylphenyl group likely imparts steric hindrance, slowing reaction kinetics but improving lipophilicity for biological applications .

Physical and Spectral Properties

*Estimated via analogy to alkyl-substituted aromatics.

Biological Activity

5-(2-Isopropylphenyl)-3,4-dihydro-2H-pyrrole is a compound belonging to the pyrrole family, known for its diverse biological activities. This article synthesizes available research findings concerning its biological activity, including its synthesis, antibacterial properties, antioxidant effects, and potential therapeutic applications.

Chemical Structure and Synthesis

The molecular formula for this compound is . This compound can be synthesized through various methods, including cyclization reactions involving isopropyl-substituted phenyl derivatives and appropriate precursors. The synthesis often involves the use of catalysts and specific reaction conditions to achieve optimal yields.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antibacterial Activity

Recent studies have demonstrated that compounds containing the pyrrole structure exhibit significant antibacterial properties. For instance, derivatives of pyrrole have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | MRSA | 0.125 |

| Other Pyrrole Derivative | MSSA | 0.125 |

| Vancomycin | MRSA | 0.5-1 |

Studies indicate that modifications in the pyrrole ring can enhance antibacterial efficacy, with some derivatives showing MIC values significantly lower than standard antibiotics like vancomycin .

2. Antioxidant Activity

The antioxidant potential of this compound has been evaluated using assays such as the DPPH radical scavenging method. Compounds with similar structures have demonstrated high radical scavenging activity, suggesting that this compound may also possess significant antioxidant properties.

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| This compound | TBD |

| Ascorbic Acid (Control) | 88.6 |

Preliminary results indicate that introducing specific substituents on the pyrrole ring can enhance antioxidant activity compared to well-known antioxidants like ascorbic acid .

The mechanisms underlying the biological activities of pyrrole derivatives often involve interaction with bacterial cell membranes and inhibition of key enzymes such as DNA gyrase. These interactions can disrupt cellular processes in bacteria, leading to increased susceptibility to these compounds .

Case Studies and Research Findings

Several studies have focused on the biological activity of pyrrole derivatives:

- A study by Zhang et al. (2019) isolated alkaloids from Micromonospora sp. that demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting the importance of structural modifications in enhancing efficacy.

- Another research highlighted the potential of pyrrole-based compounds as inhibitors of DNA gyrase, a target for many antibacterial drugs .

Q & A

Q. What are the optimal synthetic routes for 5-(2-isopropylphenyl)-3,4-dihydro-2H-pyrrole, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of pyrrole derivatives often involves cyclization or condensation reactions. For example, base-assisted cyclization (e.g., using NaOH) with substituted aryl precursors is a common approach. Evidence from similar compounds (e.g., 3,5-diarylsubstituted pyrrol-2-ones) shows that refluxing with chloranil in xylene for 25–30 hours under inert conditions achieves dehydrogenation and cyclization, yielding 46–69% after purification .

- Key Variables :

- Catalyst : Chloranil (1.4 mmol) for oxidative cyclization .

- Solvent : Xylene or ethanol/HCl mixtures for reflux .

- Purification : Silica gel chromatography (ethyl acetate/petroleum ether) or recrystallization (methanol/methylene chloride) improves purity .

- Data Table :

Q. How can spectroscopic techniques validate the structure of this compound?

- Methodological Answer : Structural confirmation requires multi-spectroscopic analysis:

- 1H/13C NMR : Identify proton environments (e.g., dihydropyrrole ring protons at δ 2.5–3.5 ppm) and quaternary carbons (e.g., isopropylphenyl C-2 at ~140 ppm) .

- FTIR : Detect carbonyl (1650–1750 cm⁻¹) or hydroxyl (3200–3500 cm⁻¹) groups in intermediates .

- HRMS : Match experimental and theoretical molecular weights (e.g., [M+H]+ for C₁₄H₁₇N: 200.1434) .

- X-ray crystallography : Resolve stereochemistry, as demonstrated for 5-(3-chlorophenyl)-2-phenyl derivatives .

Advanced Research Questions

Q. How to design experiments to resolve contradictions in reported biological activities of pyrrole derivatives?

- Methodological Answer : Discrepancies in bioactivity data (e.g., anticancer potency) may arise from assay variability. To address this:

- Standardize assays : Use consistent cell lines (e.g., HepG2 for liver cancer) and controls.

- Dose-response curves : Test a wide concentration range (nM to μM) to identify IC₅₀ values .

- Mechanistic profiling : Compare enzyme inhibition (e.g., kinase assays) across studies. For example, notes that structural analogs inhibit proliferation via apoptosis pathways, which should be validated using flow cytometry .

Q. What computational strategies predict the reactivity and regioselectivity of this compound in further functionalization?

- Methodological Answer :

- DFT calculations : Model electron density maps to identify nucleophilic/electrophilic sites. For example, the dihydropyrrole ring’s α-position is often reactive due to conjugation with the aromatic system .

- Molecular docking : Predict binding affinities to biological targets (e.g., kinases) using software like AutoDock Vina. highlights fluorophenyl-pyrrolopyrimidine derivatives as kinase inhibitors, suggesting similar approaches .

Q. How to optimize reaction conditions for scale-up synthesis without compromising purity?

- Methodological Answer :

- DoE (Design of Experiments) : Vary temperature, solvent ratio, and catalyst loading to identify robust conditions. For instance, achieved 69% yield at 20-hour reflux; reducing time to 15 hours may lower yield but improve throughput.

- In-line analytics : Use HPLC or FTIR for real-time monitoring .

- Green chemistry : Replace xylene with cyclopentyl methyl ether (CPME) to reduce toxicity while maintaining efficiency .

Data Contradiction Analysis

Q. How to address conflicting solubility data for dihydropyrrole derivatives in different solvents?

- Methodological Answer : Solubility variations (e.g., in DMSO vs. ethanol) may stem from crystallinity or hydration states. Strategies include:

- Thermogravimetric analysis (TGA) : Detect solvent retention in crystals .

- Powder XRD : Compare amorphous vs. crystalline forms.

- Standardized protocols : Pre-dry compounds at 60°C under vacuum for 24 hours before testing .

Structural and Mechanistic Studies

Q. What mechanistic insights explain the base-assisted cyclization of pyrrole precursors?

- Methodological Answer : Base-mediated cyclization typically proceeds via deprotonation and intramolecular nucleophilic attack. For example, NaOH in ethanol promotes enolate formation, enabling ring closure in 5-hydroxy-1,5-dihydropyrrol-2-ones . Kinetic studies (e.g., monitoring by NMR) can validate intermediates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.